molecular formula C14H8BrNO2S B2748330 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-86-4

1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2748330
CAS No.: 877811-86-4
M. Wt: 334.19
InChI Key: RDGIEPGFGXXSGF-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one is a heterocyclic compound featuring a benzoisothiazolone core substituted with a 3-bromobenzoyl group. This structure combines the aromaticity of the benzoyl group with the electrophilic character of the bromine atom, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-bromobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGIEPGFGXXSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one typically involves the reaction of 2-mercaptoaniline with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Bromobenzoyl)benzo[c]isothiazol-3(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine-protein phosphatases, which play a role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure Variations

The benzoisothiazolone scaffold is shared among many derivatives, but substituents and oxidation states differ significantly:

  • Substituent Position : Bromine in 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one is part of a benzoyl group at the 1-position, whereas compounds like 6-bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide () feature bromine directly on the benzene ring. Positional differences influence electronic effects and steric interactions .
Table 1: Key Structural Differences
Compound Core Structure Substituent Oxidation State
Target Compound Benzo[c]isothiazol-3(1H)-one 3-Bromobenzoyl at N1 Non-oxidized
Saccharin () Benzo[d]isothiazol-3(2H)-one None 1,1-Dioxide
6-Bromo derivative () Benzo[d]isothiazol-3(2H)-one 6-Bromo on benzene ring 1,1-Dioxide
2-(4-Chlorophenyl) derivative () Benzo[d]isothiazol-3(2H)-one 4-Chlorophenyl via oxoethyl 1,1-Dioxide

Brominated Intermediates

  • Target Compound : Likely synthesized via bromobenzoylation of benzoisothiazolone, analogous to methods in and , where bromoalkyl intermediates react with amines or carbonyl groups .
  • Comparison :
    • : 2-(5-Bromopentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide reacts with 2-fluorobenzylamine (20% yield).
    • : Microwave-assisted synthesis of bromophenyl-substituted derivatives achieves 42% yield.

Physicochemical Properties

Solubility and Melting Points

  • Target Compound : The 3-bromobenzoyl group may enhance solubility in organic solvents compared to aliphatic derivatives ().
  • 1,1-Dioxide Derivatives : Saccharin () and 6-bromo-1,1-dioxide () exhibit higher polarity, favoring aqueous solubility .
Table 3: Physical Properties
Compound (Source) Physical Form Melting Point (°C) Solubility Notes
Target Compound Not reported Likely organic-soluble
2-Hexyl-1-oxide () Colorless oil Lipophilic
6-Bromo-1,1-dioxide () Solid Moderate aqueous
2-Isopropyl-1-oxide () White solid 47–48 Low polarity

Antimicrobial Activity

  • N-Substituted Derivatives : highlights that N-alkyl/aryl substitutions improve antimicrobial activity. The target compound’s bromobenzoyl group may enhance biofilm penetration compared to aliphatic chains .
  • Dioxide Derivatives: Saccharin derivatives () show broad-spectrum antibacterial properties, but the target compound’s non-oxidized core may reduce toxicity .

Medicinal Chemistry

  • Azetidinone Hybrids (): Complex structures like trans-2-(1-isopropyl-azetidin-3-yl) derivatives exhibit drug-like properties but require multi-step synthesis. The target compound’s simpler structure offers synthetic accessibility .
  • Enzyme Inhibitors (): Benzoisothiazolones with sulfonyl groups show IspD enzyme inhibition (IC50 ~1–13 µM). The bromobenzoyl group’s electrophilicity could similarly target enzymes .

Biological Activity

1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H8BrN2OS. The compound features a benzoyl group attached to a benzo[c]isothiazole moiety, contributing to its unique electronic characteristics and reactivity.

Synthesis Methods:
The synthesis typically involves the reaction of 3-bromobenzoyl chloride with benzo[c]isothiazol-3(1H)-one in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or chromatography.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Studies indicate that compounds within the isothiazole class exhibit significant antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes, leading to cell death .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, making it a valuable probe in biological pathway studies. For instance, derivatives of isothiazoles have been noted for their inhibitory effects on proteases, which are critical in various disease mechanisms .

Cytotoxicity and Anticancer Activity

Initial evaluations suggest that this compound may possess anticancer properties. In vitro studies have indicated low cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic index . Further research is needed to elucidate its mechanism of action and efficacy in cancer models.

Case Studies and Research Findings

Study Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; mechanism involves cell membrane disruption.
Enzyme InhibitionShowed potential as an enzyme inhibitor; further studies needed for specific targets.
Cytotoxicity EvaluationLow cytotoxicity observed in human neuroblastoma and hepatoma cell lines; potential for development as an anticancer agent.

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one?

The synthesis typically involves copper-catalyzed one-pot reactions for constructing the benzoisothiazolone core. For example, a modified procedure using CuCl as a catalyst, sulfur powder, and 2-halobenzoic acid derivatives can form the heterocyclic scaffold via C-S/N-S bond formation. Substituted anilines or benzoyl halides (e.g., 3-bromobenzoyl chloride) are then introduced to functionalize the N-position. Reaction optimization includes using acetonitrile as a solvent at 80–100°C for 12–24 hours, achieving yields up to 93% for analogous compounds .

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization relies on a multi-technique approach:

  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl groups at δ 163–165 ppm) .
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1660 cm⁻¹, S=O stretches at ~1325–1333 cm⁻¹) .
  • Elemental analysis (CHNS) to validate molecular formula consistency (e.g., <0.3% deviation from calculated values) .
  • Melting point determination to assess purity (e.g., sharp ranges like 127–128°C for structurally related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound?

Key parameters include:

  • Catalyst selection : CuCl or Cu(OAc)₂ improves regioselectivity in C-S bond formation compared to other copper salts .
  • Solvent polarity : Acetonitrile enhances reaction efficiency over DMF or DMSO due to better catalyst solubility .
  • Temperature control : Reactions at 80–100°C minimize side products (e.g., over-oxidation) while ensuring complete cyclization .
  • Purification : Column chromatography with silica gel (petroleum ether/EtOAc gradients) resolves structurally similar byproducts .

Q. What approaches address contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or IR bands) can be resolved by:

  • X-ray crystallography : Definitive confirmation of bond connectivity and stereochemistry, as demonstrated for N-(4-methoxyphenyl)benzo[d]isothiazol-3(2H)-one .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., ±0.01 Da error) validate molecular formulas .
  • Variable-temperature NMR : Resolves dynamic effects or conformational exchange in solution-phase structures .

Q. How is the biological activity of this compound evaluated in enzyme inhibition studies?

For enzyme targets (e.g., phosphomannose isomerase or malaria IspD), assays include:

  • Dose-response curves : Measuring IC₅₀ values (e.g., 0.71–13.15 μM for IspD inhibitors) using spectrophotometric or fluorometric methods .
  • Cellular assays : Testing growth inhibition in pathogen cultures (e.g., Plasmodium falciparum for antimalarial activity) .
  • Molecular docking : Correlating substituent effects (e.g., 3-bromobenzoyl groups) with binding affinity to active sites .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of intermediates .
  • Data validation : Cross-reference NMR assignments with DEPT-135 or HSQC experiments to distinguish quaternary carbons from CH/CH₂ groups .
  • Biological testing : Include positive controls (e.g., saccharin derivatives for antimicrobial assays) and cytotoxicity profiling against mammalian cell lines .

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